molecular formula C6H13Cl3SSi B14602417 [2-(tert-Butylsulfanyl)ethyl](trichloro)silane CAS No. 60378-96-3

[2-(tert-Butylsulfanyl)ethyl](trichloro)silane

Cat. No.: B14602417
CAS No.: 60378-96-3
M. Wt: 251.7 g/mol
InChI Key: JMCBLRZPGADYCE-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)ethylsilane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a 2-(tert-butylsulfanyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)ethylsilane typically involves the reaction of 2-(tert-butylsulfanyl)ethanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. A common method involves the use of a base, such as triethylamine, to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of 2-(tert-Butylsulfanyl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)ethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

    Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in ether or THF.

Major Products Formed

    Substitution: Formation of alkoxysilanes or aminosilanes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of silanes with fewer chlorine atoms.

Scientific Research Applications

2-(tert-Butylsulfanyl)ethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the trichlorosilane group into organic molecules, facilitating further functionalization.

    Materials Science: Employed in the synthesis of silicon-based materials, including polymers and coatings.

    Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)ethylsilane involves its ability to undergo various chemical transformations. The trichlorosilane group can participate in nucleophilic substitution reactions, allowing the introduction of different functional groups. The tert-butylsulfanyl group can be oxidized or reduced, providing versatility in chemical modifications. These transformations enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylsulfanyl)ethylsilane: Similar structure but with trimethoxy groups instead of trichloro groups.

    2-(tert-Butylsulfanyl)ethylsilane: Contains triethoxy groups instead of trichloro groups.

    2-(tert-Butylsulfanyl)ethylchlorosilane: Contains dimethyl and chlorosilane groups.

Uniqueness

2-(tert-Butylsulfanyl)ethylsilane is unique due to the presence of the trichlorosilane group, which provides distinct reactivity compared to its trimethoxy and triethoxy counterparts. The trichlorosilane group allows for more versatile nucleophilic substitution reactions, making it a valuable reagent in organic synthesis and materials science.

Properties

IUPAC Name

2-tert-butylsulfanylethyl(trichloro)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3SSi/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCBLRZPGADYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615733
Record name [2-(tert-Butylsulfanyl)ethyl](trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60378-96-3
Record name [2-(tert-Butylsulfanyl)ethyl](trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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